molecular formula C16H11CrN4O6S- B12688379 (6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium CAS No. 82933-89-9

(6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium

Cat. No.: B12688379
CAS No.: 82933-89-9
M. Wt: 439.3 g/mol
InChI Key: SKCCGRPJZOFOHE-UHFFFAOYSA-N
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Description

[6-Amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]chromium: is a complex azo compound that features a chromium ion coordinated with an azo dye ligand. This compound is known for its vibrant color and is commonly used in various industrial applications, particularly in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]chromium typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The sulfonate group can participate in substitution reactions, often being replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired product.

Major Products:

    Oxidation: Products include various quinones and other oxidized derivatives.

    Reduction: The primary product is the corresponding amino derivative.

    Substitution: Products vary widely depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as a dye in various chemical processes.
  • Acts as a complexing agent in coordination chemistry studies.

Biology:

  • Utilized in staining techniques for biological specimens.

Medicine:

  • Investigated for potential use in drug delivery systems due to its complexing ability.

Industry:

  • Widely used in textile dyeing and printing.
  • Employed in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with metal ions such as chromium. This coordination alters the electronic properties of the compound, leading to its vibrant color and stability. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry.

Comparison with Similar Compounds

Uniqueness:

  • The chromium complex is unique due to its specific electronic properties, which result in distinct color characteristics and stability compared to its cobalt and nickel counterparts.

Properties

CAS No.

82933-89-9

Molecular Formula

C16H11CrN4O6S-

Molecular Weight

439.3 g/mol

IUPAC Name

chromium;[1-[(2-hydroxy-4-nitrophenyl)diazenyl]-6-sulfonaphthalen-2-yl]azanide

InChI

InChI=1S/C16H11N4O6S.Cr/c17-13-5-1-9-7-11(27(24,25)26)3-4-12(9)16(13)19-18-14-6-2-10(20(22)23)8-15(14)21;/h1-8H,(H3-,17,18,19,21,24,25,26);/q-1;

InChI Key

SKCCGRPJZOFOHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)[NH-].[Cr]

Origin of Product

United States

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